7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC14838383
Molecular Formula: C28H28N4O4
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N4O4 |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | 7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35) |
| Standard InChI Key | BNBNGYZDJKREQM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Introduction
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core structure, which is known for its diverse biological activities, including anticancer properties. This compound integrates various functional groups, such as a piperazine moiety and a methoxyphenyl group, contributing to its potential biological activity.
Synthesis Methods
The synthesis of 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key methods include nucleophilic substitutions and cyclization processes that form the quinazoline structure. The specific conditions and starting materials may vary, but these reactions are essential for creating the compound's unique structure.
Biological Activity and Potential Applications
Research suggests that this compound exhibits affinity towards certain protein targets involved in tumor growth regulation, indicating potential anticancer properties. The presence of the piperazine group enhances its pharmacological profile by potentially improving receptor binding and activity.
| Potential Application | Description |
|---|---|
| Anticancer Activity | Potential inhibition of tumor growth |
| Pharmacological Enhancement | Improved receptor binding due to piperazine moiety |
| Drug Development | Potential lead for targeting multiple therapeutic areas |
Chemical Reactivity and Modifications
The compound can undergo various chemical reactions typical for quinazolines and piperazines. These reactions are foundational for further modifications and derivatization aimed at enhancing biological activity or altering pharmacokinetic properties.
Comparison with Similar Compounds
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is distinguished from similar compounds by its unique combination of a methoxyphenyl group and a phenethyl side chain. This distinction potentially enhances its pharmacological properties and selectivity towards specific biological targets.
| Compound | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 6-(4-methylpiperazinyl)quinazolin-4(3H)-one | Quinazoline core with piperazine | Anticancer | Lacks methoxy substitution |
| 2-(piperazin-1-yl)quinazolin-4(3H)-one | Simple piperazine attachment | Antimicrobial | Less complex than target compound |
| 8-hydroxyquinazolinone derivatives | Hydroxy group on quinazoline | Antioxidant | Different functional profile |
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